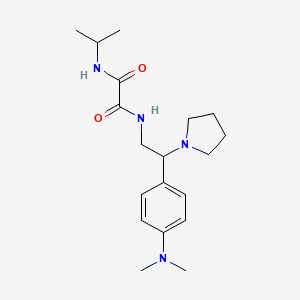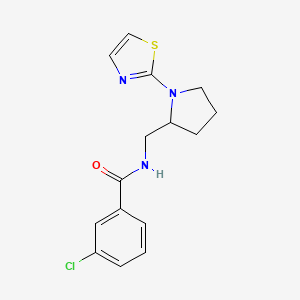
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide, commonly known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. It is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, making it a promising tool for imaging neuroinflammation and neurodegeneration.
Applications De Recherche Scientifique
Chemical and Biological Research
The pyrrolidine ring, a core component of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the molecule's stereochemistry, and increase three-dimensional coverage—a phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility makes it a valuable component in the design of novel biologically active compounds with specific target selectivity.
Advancements in Drug Discovery
The stereochemistry of compounds related to pyrrolidine, such as phenylpiracetam and its methyl derivative, has shown to significantly influence their pharmacological profile. Research indicates a direct relationship between the configuration of stereocenters in these compounds and their biological properties, highlighting the importance of stereochemistry in drug development (Veinberg et al., 2015).
Understanding of Amyloid Imaging in Alzheimer's Disease
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, the development of amyloid imaging ligands for in vivo measurement of amyloid in the brain has been a significant breakthrough. Compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide have been studied for their potential in this area, offering insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).
Role in Enhancing Food Safety
The compound's structural analogs have also found applications in enhancing food safety, as demonstrated by research on electrochemical sensors for detecting harmful substances like paraquat in food samples. These sensors, combined with various modified electrodes, offer high selectivity and sensitivity, underscoring the importance of such compounds in developing technologies for food safety (Laghrib et al., 2020).
Contribution to Environmental Monitoring
Furthermore, studies on nitrosamines in water technology have highlighted the relevance of similar compounds in environmental monitoring. Understanding the mechanisms of nitrosamine formation and developing methods for their removal from water are crucial for public health and safety (Nawrocki & Andrzejewski, 2011).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-14(2)21-19(25)18(24)20-13-17(23-11-5-6-12-23)15-7-9-16(10-8-15)22(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJJIZHBBETFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)


![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)



![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2390048.png)

![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)
![Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2390053.png)